Kanosamine

Description

3-Amino-3-deoxyglucose has been reported in Streptomyces with data available.

isomer of glucosamine; produced by Streptomyces lansus DIETZ & Li sp. nov.

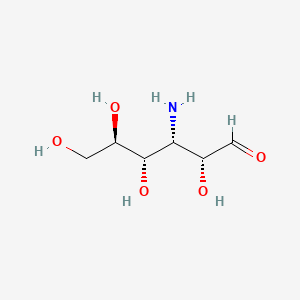

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEXHEVNPRRHDY-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318423 | |

| Record name | Kanosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-44-3 | |

| Record name | Kanosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KANOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EB87VF7OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Kanosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanosamine, a naturally occurring aminosugar, has garnered significant interest within the scientific community due to its potent antifungal and antibiotic properties. Initially identified as a hydrolysis product of the antibiotic kanamycin, it was later discovered to be a secondary metabolite produced by various bacteria, most notably Bacillus cereus UW85. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological activity of this compound. Detailed experimental protocols for its purification, comprehensive spectroscopic data for its characterization, and a summary of its biosynthetic pathways are presented. Furthermore, this guide elucidates its mechanism of action and provides visualizations of key biological and experimental processes.

Discovery and Natural Occurrence

This compound, chemically known as 3-amino-3-deoxy-D-glucose, was first encountered as a constituent of the aminoglycoside antibiotic kanamycin, liberated upon acid hydrolysis. However, its significance as a standalone bioactive molecule was realized upon its isolation from the culture broths of various soil bacteria. Notably, Bacillus pumilus (formerly Bacillus aminoglucosidicus) and Bacillus cereus UW85 have been identified as prominent producers of this compound.[1] In B. cereus UW85, this compound is one of two key antibiotics contributing to its ability to suppress certain plant diseases.[1][2]

Biosynthesis of this compound

Two primary biosynthetic pathways for this compound have been elucidated in bacteria, showcasing the metabolic versatility of these microorganisms.

The UDP-Glucose Pathway

The initially proposed and best-described pathway for this compound biosynthesis commences with UDP-glucose. This pathway involves a series of enzymatic reactions, including oxidation, transamination, and hydrolysis, to yield this compound.

The Glucose-6-Phosphate Pathway

A more recently discovered alternative route to this compound starts from the central metabolic intermediate, glucose-6-phosphate. This three-step enzymatic cascade is catalyzed by the products of the kab (in B. cereus) or ntd (in B. subtilis) gene clusters.

The enzymes involved in this pathway are:

-

KabC/NtdC: A dehydrogenase that oxidizes glucose-6-phosphate.

-

KabA/NtdA: A pyridoxal phosphate (PLP)-dependent aminotransferase that catalyzes the key amination step.

-

KabB/NtdB: A phosphatase that removes the phosphate group to yield the final product, this compound.

Isolation and Purification of this compound from Bacillus cereus UW85

The following protocol outlines the laboratory-scale isolation and purification of this compound from the culture supernatant of Bacillus cereus UW85.

Fermentation and Production

Optimal production of this compound by B. cereus UW85 is typically achieved in half-strength Trypticase Soy Broth (TSB).[1] Maximum accumulation of the antibiotic coincides with the sporulation phase of the bacterial culture.[1][2][3][4]

Table 1: Culture Conditions for this compound Production

| Parameter | Condition |

| Medium | Half-strength Trypticase Soy Broth (TSB) |

| Inoculum | Overnight culture of B. cereus UW85 |

| Temperature | 28-30°C |

| Agitation | 200 rpm |

| Incubation Time | 4-5 days (until sporulation) |

Experimental Protocol for Purification

Step 1: Cation Exchange Chromatography

-

Preparation of Culture Supernatant: Centrifuge the B. cereus UW85 culture at 10,000 x g for 20 minutes to pellet the cells. Collect the supernatant containing this compound.

-

Column Preparation: Pack a column with Amberlite IRC-50 cation exchange resin and equilibrate with deionized water.

-

Sample Loading: Load the culture supernatant onto the equilibrated column.

-

Washing: Wash the column with several volumes of deionized water to remove unbound impurities.

-

Elution: Elute the bound this compound using a gradient of ammonium hydroxide (e.g., 0.1 M to 1.0 M).

Step 2: High-Voltage Paper Electrophoresis

-

Sample Preparation: Concentrate the fractions from the ion-exchange chromatography that show antibiotic activity.

-

Electrophoresis: Spot the concentrated sample onto Whatman No. 1 paper. Perform high-voltage paper electrophoresis in a pyridine-acetic acid-water buffer system (pH 6.5) at approximately 3000 V for 1-2 hours.

-

Visualization and Elution: Visualize the separated bands using a bioassay against a susceptible organism (e.g., Phytophthora medicaginis) or by staining with ninhydrin. Elute the active band corresponding to this compound from the paper using deionized water.

Chemical Synthesis of this compound

While this compound can be readily obtained from natural sources, chemical synthesis provides an alternative route for obtaining this aminosugar and its derivatives for further study. A chemoenzymatic approach for the synthesis of this compound-6-phosphate has been described.[5] A general chemical synthesis strategy involves the stereoselective introduction of an amino group at the C-3 position of a suitably protected glucose derivative.[6]

Characterization of this compound

The structure of purified this compound has been unequivocally determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of this compound. The presence of both α and β anomers in solution is typically observed.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in D₂O

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 (α) | 5.28 (d, J = 2.5 Hz) | 91.5 |

| 1 (β) | 4.73 (d, J = 8.0 Hz) | 95.3 |

| 2 | 3.5-3.7 | 71.8 |

| 3 | 3.2-3.4 | 57.7 |

| 4 | 3.4-3.6 | 70.2 |

| 5 | 3.7-3.9 | 72.5 |

| 6 | 3.8-4.0 | 60.5 |

Note: Chemical shifts are approximate and may vary slightly depending on the experimental conditions.[1]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a sensitive technique for determining the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming its elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) |

| ESI | 180.0 |

The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) experiments can provide further structural information.

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activity, most notably its antifungal and antibiotic effects. It is particularly effective against plant-pathogenic oomycetes.

The primary mechanism of antifungal action of this compound involves the inhibition of a key enzyme in the fungal cell wall biosynthesis pathway.

-

Cellular Uptake: this compound is transported into fungal cells via glucose transport systems.

-

Phosphorylation: Once inside the cell, it is phosphorylated by hexokinase to form this compound-6-phosphate.

-

Enzyme Inhibition: this compound-6-phosphate acts as a competitive inhibitor of L-glutamine:D-fructose-6-phosphate amidotransferase (glucosamine-6-phosphate synthase), a crucial enzyme in the synthesis of UDP-N-acetylglucosamine, an essential precursor for chitin biosynthesis.

-

Disruption of Cell Wall Integrity: The inhibition of this enzyme leads to a depletion of cell wall components, resulting in compromised cell wall integrity and ultimately, fungal cell death.

Conclusion

This compound stands out as a promising natural product with significant potential in agriculture and medicine. The elucidation of its biosynthetic pathways opens avenues for metabolic engineering to enhance its production. Furthermore, a thorough understanding of its isolation, purification, and characterization provides a solid foundation for further research and development of this compound-based antifungal and antibiotic agents. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to exploring the full potential of this remarkable aminosugar.

References

- 1. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]

- 2. Production of this compound by Bacillus cereus UW85 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production of this compound by Bacillus cereus UW85 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Kanosamine: Chemical Structure, Properties, and Biological Activity

Introduction

Kanosamine, also known as 3-amino-3-deoxy-D-glucose, is an aminosugar antibiotic naturally produced by various bacteria, including species of Streptomyces and Bacillus cereus.[1][2][3] It serves as a crucial building block for more complex antibiotics, such as kanamycin.[4] Primarily recognized for its potent antifungal properties, this compound exhibits significant inhibitory activity against a range of human and plant pathogens.[1][5][6] Its mechanism of action involves the disruption of fungal cell wall synthesis, making it a molecule of considerable interest for researchers in microbiology, drug discovery, and agricultural science. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, biological functions, and relevant experimental methodologies.

Chemical Structure and Identifiers

This compound is a monosaccharide derivative of D-glucose, distinguished by an amino group at the C-3 position. It can exist in both a linear (aldehydo) and a cyclic (pyranose) form.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | (2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal | [7] |

| Common Name | This compound, 3-Amino-3-deoxy-D-glucose | [1][2] |

| CAS Number | 576-44-3 (Free Base) | [1][8] |

| 57649-10-2 (Hydrochloride Salt) | [5] | |

| Molecular Formula | C₆H₁₃NO₅ | [1][2][7] |

| SMILES String | N[C@@H]1--INVALID-LINK--C(O)O--INVALID-LINK--[C@H]1O.Cl (HCl salt) | |

| --INVALID-LINK--O)O">C@H(--INVALID-LINK--O)N (Linear form) | [2] | |

| InChI Key | FOEXHEVNPRRHDY-SLPGGIOYSA-N (Free Base) | [8] |

| SSMWKOGBJREKIK-QRMZFDPGSA-N (HCl salt) |

Physicochemical Properties

This compound is typically supplied as a crystalline solid, often in its more stable hydrochloride salt form. Its properties are summarized below.

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Reference(s) |

| Molecular Weight | 179.17 g/mol (Free Base) | [1][2][7] |

| 215.63 g/mol (Hydrochloride Salt) | [5] | |

| Appearance | Crystalline solid / Solid Powder | [5][9] |

| Melting Point | 125 °C (with decomposition) | |

| Solubility (HCl Salt) | DMSO: ~25-55 mg/mL | [2][9][10] |

| DMF: ~25 mg/mL | [9][10] | |

| Ethanol: ~5 mg/mL | [9][10] | |

| PBS (pH 7.2): ~10 mg/mL | [9][11] | |

| Storage | Store at -20°C for long-term stability (≥4 years) | [2][9] |

Biological Activity and Mechanism of Action

This compound demonstrates a broad spectrum of antifungal activity, particularly against plant-pathogenic oomycetes and human pathogenic fungi like Candida albicans.[1][3][5][6] It is also moderately inhibitory to certain fungi and a few bacterial species.[3][5]

The primary mechanism of its antifungal action is the inhibition of cell wall biosynthesis.[1] this compound is actively transported into fungal cells via the glucose transport system.[12] Once inside the cytoplasm, it is phosphorylated by cellular kinases to form this compound-6-phosphate. This metabolic product acts as a competitive inhibitor of the enzyme L-glutamine:D-fructose-6-phosphate amidotransferase (Glucosamine-6-phosphate synthase).[1][12] This enzyme catalyzes a critical step in the synthesis of UDP-N-acetylglucosamine, an essential precursor for cell wall components like chitin and mannoproteins. By blocking this pathway, this compound disrupts cell wall integrity, leading to morphological changes, inhibition of septum formation, and ultimately, cell growth inhibition.[1][12]

Caption: Mechanism of action of this compound in fungal cells.

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound

| Organism | MIC (µg/mL) | Reference(s) |

| Phytophthora medicaginis M2913 | 25 | [5][6] |

| Aphanomyces euteiches WI-98 | 60 | [5][6] |

| Staphylococcus aureus | 400 | [10] |

Biosynthesis of this compound

Two primary pathways for this compound biosynthesis have been identified in bacteria.

-

From UDP-glucose: This pathway, found in organisms like Amycolatopsis mediterranei, involves a series of enzymatic reactions starting with UDP-glucose, including oxidation, transamination, and hydrolysis to yield this compound.[4][13]

-

From Glucose-6-phosphate: A more direct, three-step pathway has been characterized in Bacillus subtilis and Bacillus cereus.[4][13][14] This pathway is encoded by the ntdABC or kabABC operon and involves the conversion of glucose-6-phosphate into this compound.

The pathway from Glucose-6-phosphate proceeds as follows:

-

NtdC/KabC: A dehydrogenase catalyzes the oxidation of Glucose-6-phosphate to 3-oxo-glucose-6-phosphate.

-

NtdA/KabA: A pyridoxal phosphate-dependent aminotransferase transfers an amino group (typically from glutamate) to 3-oxo-glucose-6-phosphate, forming this compound-6-phosphate.

-

NtdB/KabB: A specific phosphatase removes the phosphate group from this compound-6-phosphate to yield the final product, this compound.[13][14]

Caption: this compound biosynthesis pathway from Glucose-6-Phosphate.

Experimental Protocols

Purification of this compound from Bacillus cereus UW85 Culture

This protocol is based on the methods described for the isolation of antibiotics from B. cereus.[15]

Workflow Diagram

Caption: Workflow for the purification of this compound.

Methodology:

-

Culture Growth: Inoculate Bacillus cereus UW85 in a suitable liquid medium (e.g., half-strength Trypticase Soy Broth) and incubate for 4 days to allow for maximum antibiotic accumulation, which often coincides with sporulation.[3][15]

-

Harvesting: Separate bacterial cells from the culture medium by centrifugation. The supernatant, containing the secreted this compound, is collected for purification.

-

Cation-Exchange Chromatography: Apply the culture supernatant to a cation-exchange resin, such as an Amberlite IRC-50 column or a CM-Sep-Pak cartridge. This compound, being a basic compound, will bind to the resin.

-

Elution: Wash the column to remove unbound impurities. Elute the bound this compound using a suitable acidic buffer (e.g., 0.2 M H₂SO₄).

-

High-Voltage Paper Electrophoresis (HVE): Further purify the eluate using HVE. This technique separates molecules based on their charge and size, effectively isolating this compound from other co-purifying compounds like zwittermicin A.[15]

-

Quantification and Verification: The purified fraction can be quantified using an endpoint dilution bioassay against a sensitive indicator organism, such as Phytophthora medicaginis.[15] The structure of the purified compound should be confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the antifungal susceptibility of a test organism to this compound.[6]

Methodology:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO or sterile water). For aqueous solutions, it is recommended not to store them for more than one day.[9]

-

Preparation of Inoculum: Grow the fungal test strain (e.g., Candida albicans) in an appropriate liquid medium (e.g., RPMI 1640) to the desired cell density.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the test medium (e.g., RPMI 1640 buffered with MOPS to pH 7.0).

-

Inoculation: Add the fungal inoculum to each well, ensuring a consistent final cell concentration across all wells. Include a positive control (no drug) and a negative control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible fungal growth.

Conclusion

This compound is a versatile aminosugar antibiotic with significant potential, particularly in the development of novel antifungal agents. Its well-characterized structure, defined mechanism of action targeting fungal cell wall synthesis, and known biosynthetic pathways make it an attractive subject for further research. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to explore the full therapeutic and biotechnological potential of this important natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Antifungal | TargetMol [targetmol.com]

- 3. Production of this compound by Bacillus cereus UW85 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. xcessbio.com [xcessbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C6H13NO5 | CID 164683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. apexbt.com [apexbt.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Mechanism of antifungal action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]

An In-depth Technical Guide to 3-Amino-3-deoxy-D-glucose (Kanosamine)

Introduction

3-Amino-3-deoxy-D-glucose, also known as kanosamine, is an amino sugar that has garnered significant interest in the scientific community for its notable biological activities. It serves as a crucial component of several aminoglycoside antibiotics, including kanamycin.[1] This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and relevant experimental protocols for 3-amino-3-deoxy-D-glucose, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

3-Amino-3-deoxy-D-glucose is a derivative of D-glucose where the hydroxyl group at the C-3 position is replaced by an amino group. This substitution significantly alters its chemical and biological properties compared to its parent molecule. It is commonly available as a free base or as a hydrochloride salt.

Table 1: Physicochemical Properties of 3-Amino-3-deoxy-D-glucose

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₅ | [2] |

| Molecular Weight | 179.17 g/mol | [2] |

| Melting Point | 158 °C | [2] |

| Solubility | Soluble in DMSO. | [2] |

| Appearance | Off-White Crystalline Solid | [3] |

Table 2: Physicochemical Properties of 3-Amino-3-deoxy-D-glucose Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₅·HCl | [2] |

| Molecular Weight | 215.63 g/mol | [2] |

| Solubility | Soluble in water, ethanol (~5 mg/ml), DMSO (~25 mg/ml), and dimethylformamide (~25 mg/ml). | [2] |

| Appearance | Slightly Yellow Powder | [2] |

| Storage | Store at < -15°C. | [2] |

Biological Activity and Mechanism of Action

3-Amino-3-deoxy-D-glucose exhibits both antibacterial and antifungal properties. Its primary mechanism of action involves the inhibition of glucosamine-6-phosphate synthase, a key enzyme in the hexosamine biosynthetic pathway.

Antifungal Activity

This compound has demonstrated inhibitory effects against various fungal species, including Candida albicans and Aspergillus fumigatus.[2] The proposed mechanism involves its transport into the fungal cell via glucose transporters, followed by phosphorylation to this compound-6-phosphate. This phosphorylated form then acts as a competitive inhibitor of glucosamine-6-phosphate synthase with respect to fructose-6-phosphate.[4] Inhibition of this enzyme disrupts the synthesis of essential cell wall components like chitin, leading to fungal cell death.[5]

Antibacterial Activity

The antibacterial activity of 3-amino-3-deoxy-D-glucose has been observed against certain bacteria.[5] Similar to its antifungal mechanism, it is suggested to interfere with the bacterial cell wall synthesis by inhibiting glucosamine synthetase, which is crucial for the formation of peptidoglycan precursors.[5]

Table 3: Biological Activity of 3-Amino-3-deoxy-D-glucose (this compound)

| Activity | Organism | MIC Value | Reference |

| Antifungal | Candida albicans | Not specified | [2] |

| Antifungal | Aspergillus fumigatus | Not specified | [2] |

| Antibacterial | Staphylococcus aureus | Not specified | [5] |

Signaling and Biosynthetic Pathways

The biosynthesis of this compound has been studied in bacteria such as Bacillus cereus and Bacillus subtilis. Two main pathways have been identified, one starting from UDP-glucose and another from glucose-6-phosphate.

Experimental Protocols

Synthesis of 3-Amino-3-deoxy-D-glucose

A common synthetic route starts from the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The following is a generalized protocol.

Step 1: Oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The starting material is oxidized to the corresponding 3-keto derivative. This can be achieved using various oxidizing agents, such as pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Step 2: Reductive Amination. The 3-keto intermediate is then subjected to reductive amination to introduce the amino group at the C-3 position. This is typically carried out using a reducing agent like sodium borohydride in the presence of an ammonia source.

Step 3: Deprotection. The isopropylidene protecting groups are removed by acid hydrolysis, for example, by stirring in aqueous acetic acid or with a catalytic amount of a strong acid.

Step 4: Purification. The final product, 3-amino-3-deoxy-D-glucose, is purified. A common method is recrystallization from a solvent mixture such as methanol/ethanol.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of 3-amino-3-deoxy-D-glucose against Candida albicans, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][6]

1. Preparation of Fungal Inoculum:

-

Candida albicans is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

-

A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration.

2. Preparation of Drug Dilutions:

-

A stock solution of 3-amino-3-deoxy-D-glucose is prepared in a suitable solvent (e.g., water or DMSO).

-

Serial twofold dilutions of the compound are made in a 96-well microtiter plate using the test medium to obtain a range of concentrations.

3. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the prepared fungal suspension.

-

The plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control (drug-free well).

Glucosamine-6-Phosphate Synthase Inhibition Assay

This is a generalized protocol to assess the inhibitory activity of 3-amino-3-deoxy-D-glucose on glucosamine-6-phosphate synthase.

1. Enzyme and Substrate Preparation:

-

Purified glucosamine-6-phosphate synthase is obtained.

-

Solutions of the substrates, fructose-6-phosphate and glutamine, are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).

2. Assay Reaction:

-

The reaction mixture contains the enzyme, fructose-6-phosphate, glutamine, and varying concentrations of the inhibitor (this compound-6-phosphate, which is formed in situ from 3-amino-3-deoxy-D-glucose).

-

The reaction is initiated by the addition of one of the substrates.

3. Detection of Product Formation:

-

The formation of glucosamine-6-phosphate is monitored over time. This can be done using a coupled enzyme assay where glucosamine-6-phosphate is converted to a product that can be detected spectrophotometrically.

4. Data Analysis:

-

The initial reaction rates are determined at different inhibitor concentrations.

-

The data is then used to calculate kinetic parameters such as the inhibition constant (Ki).

Applications in Research and Drug Development

The unique biological activities of 3-amino-3-deoxy-D-glucose make it a valuable molecule for various applications:

-

Antimicrobial Drug Development: Its ability to inhibit essential pathways in fungi and bacteria makes it a lead compound for the development of new antimicrobial agents.

-

Mechanistic Studies: It serves as a tool to study the hexosamine biosynthetic pathway and its role in cell wall synthesis in various organisms.

-

Chemical Biology: As a modified sugar, it can be used to probe and understand carbohydrate-protein interactions and the functions of various enzymes involved in carbohydrate metabolism.

Conclusion

3-Amino-3-deoxy-D-glucose (this compound) is a fascinating amino sugar with significant potential in the fields of microbiology and drug discovery. Its well-characterized physicochemical properties and established biological activities provide a solid foundation for further research. This guide offers a comprehensive overview to aid scientists and researchers in their exploration of this promising molecule.

References

- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 2. biosynth.com [biosynth.com]

- 3. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Kanosamine Biosynthesis Pathway in Bacillus subtilis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanosamine (3-amino-3-deoxy-D-glucose) is an amino sugar with known antibiotic and antifungal properties. In the Gram-positive bacterium Bacillus subtilis, the biosynthesis of this compound follows a distinct pathway, differing from that observed in other microorganisms like Amycolatopsis mediterranei. This guide provides a comprehensive technical overview of the this compound biosynthesis pathway in B. subtilis, focusing on the core enzymatic steps, quantitative data, and detailed experimental protocols to facilitate further research and development.

The synthesis of this compound in B. subtilis is orchestrated by the ntd operon, which encodes three essential enzymes: NtdC, NtdA, and NtdB. These enzymes catalyze a three-step conversion of the central metabolite glucose-6-phosphate into this compound.[1] This pathway is of significant interest due to its potential as a target for novel antimicrobial agents and for its role in the production of the unusual disaccharide 3,3'-neotrehalosadiamine (NTD), which also exhibits antibiotic properties.

The Core Biosynthetic Pathway

The this compound biosynthesis pathway in B. subtilis is a linear, three-step enzymatic cascade that begins with a key intermediate of glycolysis, glucose-6-phosphate.

dot

Caption: The this compound biosynthesis pathway in Bacillus subtilis.

The pathway initiates with the oxidation of glucose-6-phosphate, followed by a transamination reaction, and concludes with a dephosphorylation step to yield the final product, this compound.

Enzymes of the this compound Biosynthesis Pathway

| Enzyme | Gene | Function | Cofactor/Co-substrate | Homologous Enzyme (B. cereus) |

| NtdC | ntdC | Glucose-6-phosphate 3-dehydrogenase | NAD⁺ | KabC |

| NtdA | ntdA | 3-oxo-glucose-6-phosphate:glutamate aminotransferase | Pyridoxal-5'-phosphate (PLP), Glutamate | KabA |

| NtdB | ntdB | This compound-6-phosphate phosphatase | - | KabB |

Table 1: Enzymes of the this compound Biosynthesis Pathway in Bacillus subtilis.

Quantitative Data

Enzyme Kinetic Parameters (from Bacillus cereus homologs)

The following table summarizes the kinetic parameters determined for the homologous enzymes from Bacillus cereus, which are expected to have similar catalytic properties to the B. subtilis enzymes.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| KabC | Glucose-6-phosphate | 1800 ± 300 | 0.0028 ± 0.0002 | 1.6 |

| NADP⁺ | 200 ± 40 | - | - | |

| KabA | 3-Oxo-glucose-6-phosphate | 1.1 ± 0.3 | 17 ± 1 | 1.5 x 10⁷ |

| Glutamate | 1100 ± 100 | - | - | |

| KabB | This compound-6-phosphate | 33 ± 4 | 1.5 ± 0.1 | 4.5 x 10⁴ |

Table 2: Kinetic Parameters of the Homologous this compound Biosynthesis Enzymes from Bacillus cereus. Data from Prasertanan, P., & Palmer, D. R. (2019). Archives of biochemistry and biophysics, 676, 108139.

Intracellular Metabolite Concentrations

A metabolome analysis of a B. subtilis strain with an upregulated this compound biosynthesis pathway revealed significant changes in the central carbon metabolism, including the concentration of the pathway's starting material, glucose-6-phosphate.

| Metabolite | Concentration (pmol/OD650/mL) | Condition |

| Glucose-6-phosphate | ~1500 | Upregulated this compound Biosynthesis |

| Glucose-6-phosphate | ~500 | Wild Type |

Table 3: Intracellular Concentration of Glucose-6-Phosphate in Bacillus subtilis. Data adapted from Saito, N., et al. (2021). Journal of Bacteriology, 203(9), e00603-20. Note: Concentrations for 3-oxo-glucose-6-phosphate and this compound-6-phosphate are not currently available in the literature.

Experimental Protocols

The following section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway in B. subtilis. These protocols are based on established methods for similar enzymes and pathways.

Overexpression and Purification of Ntd Enzymes

dot

Caption: General workflow for the overexpression and purification of Ntd enzymes.

a. Gene Cloning and Vector Construction:

-

Amplify the coding sequences of ntdC, ntdA, and ntdB from B. subtilis genomic DNA using PCR with primers containing appropriate restriction sites.

-

Ligate the PCR products into a suitable expression vector, such as pET-28a, which allows for the expression of N-terminal His-tagged fusion proteins.

-

Transform the ligation products into a cloning host like E. coli DH5α and verify the constructs by sequencing.

b. Protein Expression and Purification:

-

Transform the verified expression plasmids into an E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvest the cells by centrifugation, resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lyse by sonication on ice.

-

Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Enzyme Activity Assays

a. NtdC (Glucose-6-phosphate 3-dehydrogenase) Assay:

-

The activity of NtdC can be determined by monitoring the reduction of NAD⁺ to NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹).

-

The reaction mixture (1 mL) should contain 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM NAD⁺, and 5 mM glucose-6-phosphate.

-

The reaction is initiated by the addition of purified NtdC enzyme.

-

The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

b. NtdA (Aminotransferase) Assay:

-

The activity of the PLP-dependent aminotransferase NtdA can be measured using a coupled assay. The formation of glutamate's corresponding α-keto acid, α-ketoglutarate, can be monitored.

-

Couple the NtdA reaction with glutamate dehydrogenase, which catalyzes the reductive amination of α-ketoglutarate to glutamate with the concomitant oxidation of NADH to NAD⁺.

-

The reaction mixture (1 mL) should contain 50 mM Tris-HCl (pH 8.0), 10 mM 3-oxo-glucose-6-phosphate (the product of the NtdC reaction), 20 mM L-glutamate, 0.1 mM PLP, 0.2 mM NADH, and an excess of glutamate dehydrogenase.

-

Initiate the reaction by adding purified NtdA.

-

Monitor the decrease in absorbance at 340 nm.

c. NtdB (Phosphatase) Assay:

-

The phosphatase activity of NtdB can be determined by measuring the release of inorganic phosphate (Pi) from this compound-6-phosphate.

-

A common method for Pi detection is the malachite green assay.

-

The reaction mixture (100 µL) should contain 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 1 mM this compound-6-phosphate.

-

Start the reaction by adding purified NtdB and incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at ~620-650 nm and quantify the amount of Pi released using a standard curve prepared with known concentrations of phosphate.

Quantification of Pathway Intermediates

The intracellular concentrations of the this compound biosynthesis pathway intermediates can be quantified using liquid chromatography-mass spectrometry (LC-MS).

dot

Caption: Workflow for the quantification of intracellular metabolites.

a. Sample Preparation:

-

Grow B. subtilis cultures to the desired cell density.

-

Rapidly quench metabolism by adding the cell culture to a cold solvent mixture (e.g., 60% methanol at -40°C).

-

Harvest the cells by centrifugation at low temperature.

-

Extract intracellular metabolites using a suitable extraction solvent (e.g., a mixture of chloroform, methanol, and water or boiling ethanol).

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

b. LC-MS Analysis:

-

Analyze the extracted metabolites using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

For the separation of phosphorylated sugars, a hydrophilic interaction liquid chromatography (HILIC) column is often employed.

-

The mass spectrometer should be operated in negative ion mode for the detection of the phosphorylated intermediates.

-

Develop a multiple reaction monitoring (MRM) method for a triple quadrupole MS or use accurate mass for a high-resolution MS to specifically detect and quantify glucose-6-phosphate, 3-oxo-glucose-6-phosphate, and this compound-6-phosphate.

c. Quantification:

-

Prepare standard curves for each metabolite of interest using authentic standards.

-

For accurate quantification, use stable isotope-labeled internal standards corresponding to the metabolites of interest.

Conclusion

The this compound biosynthesis pathway in Bacillus subtilis represents a novel and important route for the production of this bioactive amino sugar. The pathway's direct link to central carbon metabolism and its regulation offer exciting opportunities for metabolic engineering and the development of new antimicrobial strategies. The technical information and protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the intricacies of this pathway and harness its potential in various applications. Further research is warranted to determine the precise kinetic parameters of the B. subtilis Ntd enzymes and to quantify the in vivo flux through this pathway under different physiological conditions.

References

Kanosamine Biosynthesis in Amycolatopsis mediterranei: A Core Pathway for Rifamycin Production

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Kanosamine, a 3-amino-3-deoxy-D-glucose, is a crucial intermediate in the biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the starter unit for the production of the commercially significant ansamycin antibiotics, including rifamycin, in Amycolatopsis mediterranei. Understanding the intricacies of the this compound biosynthetic pathway is paramount for metabolic engineering strategies aimed at enhancing rifamycin yield and generating novel antibiotic derivatives. This technical guide provides an in-depth overview of the core enzymatic steps, genetic determinants, and experimental methodologies associated with this compound biosynthesis in A. mediterranei.

Introduction

Amycolatopsis mediterranei is a Gram-positive bacterium belonging to the actinomycetes, renowned for its production of rifamycin B, a potent inhibitor of bacterial RNA polymerase. The biosynthesis of rifamycin is a complex process involving a type I polyketide synthase (PKS) and a series of tailoring enzymes. The initiation of this intricate assembly line depends on the availability of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). The formation of AHBA itself is a multi-step process that diverges from primary metabolism, with this compound serving as a key nitrogen-containing precursor.

The biosynthetic gene cluster for rifamycin (rif) in A. mediterranei harbors the genes responsible for this compound synthesis. Elucidating the function of these genes and the enzymes they encode is critical for rational strain improvement and the potential for combinatorial biosynthesis of novel ansamycins. This document synthesizes the current knowledge on the this compound biosynthetic pathway in A. mediterranei, presenting it in a format accessible to researchers and professionals in the field of drug development.

The this compound Biosynthetic Pathway in Amycolatopsis mediterranei

In A. mediterranei, the synthesis of this compound proceeds from the central metabolite UDP-glucose through a series of enzymatic reactions encoded by the rif gene cluster. This pathway is distinct from the this compound biosynthesis route found in other bacteria, such as Bacillus subtilis, which utilizes glucose-6-phosphate as a starting substrate. The key enzymes involved in the A. mediterranei pathway are RifL, RifK, RifM, and RifN.

The proposed biosynthetic pathway is as follows:

-

Oxidation: UDP-glucose is oxidized to UDP-3-keto-D-glucose by the NAD+-dependent dehydrogenase, RifL .

-

Transamination: The keto-intermediate undergoes transamination to form UDP-kanosamine. This reaction is catalyzed by the pyridoxal phosphate (PLP)-dependent aminotransferase, RifK , which utilizes an amino donor such as L-glutamate.

-

Hydrolysis/Phosphorylation Steps: The conversion of UDP-kanosamine to this compound-6-phosphate is thought to involve a phosphatase and a kinase. RifM has been proposed to function as a UDP-kanosamine phosphatase, yielding this compound. Subsequently, RifN acts as a specific this compound kinase, phosphorylating free this compound to produce this compound-6-phosphate. This latter intermediate then enters the AHBA pathway.

Visualization of the this compound Biosynthetic Pathway

The following diagram illustrates the enzymatic conversions from UDP-glucose to this compound-6-phosphate in A. mediterranei.

Caption: Enzymatic steps in the biosynthesis of this compound-6-phosphate from UDP-glucose in A. mediterranei.

Quantitative Data

Detailed kinetic parameters for the individual enzymes of the this compound biosynthetic pathway in Amycolatopsis mediterranei are not extensively reported in publicly available literature. However, functional characterization has been performed, confirming their roles in the pathway. The following table summarizes the available information. Further enzymatic assays are required to populate a comprehensive kinetic dataset.

| Enzyme | Gene | Substrate(s) | Product | Cofactor(s) | Quantitative Data (Source) |

| RifL | rifL | UDP-glucose | UDP-3-keto-D-glucose | NAD+ | Kinetic data not available. |

| RifK | rifK | UDP-3-keto-D-glucose, L-glutamate | UDP-kanosamine, α-ketoglutarate | Pyridoxal Phosphate (PLP) | Kinetic data not available. |

| RifM | rifM | UDP-kanosamine | This compound, UDP | - | Proposed phosphatase activity. Kinetic data not available. |

| RifN | rifN | This compound, ATP | This compound-6-phosphate, ADP | Mg2+ | Confirmed as a this compound kinase. Kinetic data not available. |

Experimental Protocols

The study of this compound biosynthesis in A. mediterranei involves a combination of genetic manipulation, protein expression, and biochemical assays. Below are generalized protocols for key experiments, which should be optimized for specific laboratory conditions.

Gene Inactivation in Amycolatopsis mediterranei

Gene inactivation, or knockout, is essential for confirming the function of genes in a biosynthetic pathway. Insertional inactivation of rifN, for example, has been shown to block rifamycin production, confirming its essential role. A common method for gene inactivation in Actinobacteria is through homologous recombination.

Workflow for Gene Inactivation:

Caption: A typical workflow for generating a gene knockout mutant in A. mediterranei.

Methodology:

-

Construct Knockout Plasmid: A suicide vector (unable to replicate in A. mediterranei) is engineered in E. coli. This plasmid contains upstream and downstream flanking regions of the target gene, along with a selectable marker (e.g., an antibiotic resistance gene).

-

Intergeneric Conjugation: The knockout plasmid is transferred from a donor E. coli strain (e.g., S17-1) to A. mediterranei via conjugation on a suitable medium (e.g., ISP4).

-

Selection for Single Crossover: Exconjugants are selected on a medium containing an antibiotic to which the recipient A. mediterranei is sensitive and the plasmid confers resistance. This selects for cells in which the plasmid has integrated into the chromosome via a single homologous recombination event.

-

Selection for Double Crossover: Colonies from the single crossover event are cultured without selection and then plated on a medium that selects for the loss of the vector backbone (e.g., containing a counter-selectable marker if available). This enriches for cells that have undergone a second recombination event, resulting in either the wild-type or the desired knockout mutant.

-

Verification of Mutant Genotype: PCR analysis using primers flanking the target gene is used to screen for the desired deletion mutant. The genotype of putative mutants should be confirmed by DNA sequencing.

-

Phenotypic Analysis: The mutant strain is cultured under production conditions, and the metabolic profile is compared to the wild-type strain using techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the loss of downstream products (e.g., rifamycin).

Preparation of Amycolatopsis mediterranei Cell-Free Lysate

Cell-free lysates are essential for in vitro characterization of enzyme activity.

Methodology:

-

Cultivation and Harvest: Cultivate A. mediterranei in a suitable liquid medium (e.g., Tryptic Soy Broth) to the desired growth phase (e.g., mid-logarithmic). Harvest the mycelia by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Washing: Wash the cell pellet twice with a suitable buffer (e.g., phosphate buffer, pH 7.2) to remove residual medium components.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Disrupt the cells using mechanical methods such as sonication on ice or by using a French press.

-

Clarification: Centrifuge the crude lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Collection: Carefully collect the supernatant, which is the cell-free lysate. The lysate can be used immediately for enzyme assays or stored at -80°C.

In Vitro Enzyme Assays

Enzyme assays with the cell-free lysate or purified enzymes are used to confirm the function of the biosynthetic enzymes.

Example Assay for RifN (this compound Kinase):

-

Reaction Mixture: Prepare a reaction mixture containing the cell-free lysate (or purified RifN), this compound, ATP, and a suitable buffer with MgCl2.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Quenching: Stop the reaction, for example, by adding a strong acid or by heat inactivation.

-

Analysis: Analyze the reaction products for the formation of this compound-6-phosphate. This can be done using techniques such as HPLC coupled with mass spectrometry (LC-MS) to separate and identify the product.

Conclusion and Future Perspectives

The biosynthesis of this compound in Amycolatopsis mediterranei is a critical prerequisite for the production of rifamycin. The pathway, involving the enzymes RifL, RifK, RifM, and RifN, provides multiple targets for metabolic engineering. A thorough quantitative understanding of the kinetics of these enzymes, which is currently lacking, would greatly facilitate the development of predictive models for optimizing rifamycin production. Furthermore, the detailed characterization of these enzymes could enable their use in chemoenzymatic synthesis of novel aminoglycosides and other valuable compounds. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this important biosynthetic pathway and unlock the full potential of A. mediterranei as a producer of high-value pharmaceuticals.

An In-depth Technical Guide to the Core Enzymes of Kanosamine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanosamine (3-amino-3-deoxy-D-glucose) is a bioactive aminosugar that serves as a crucial component of several clinically important antibiotics, including kanamycin.[1] Its unique structure and biological activity have made its biosynthetic pathways a subject of significant interest for researchers in natural product synthesis and antibiotic development. Understanding the enzymes that catalyze the formation of this compound is paramount for harnessing these pathways for the production of novel antibiotics and other therapeutics. This technical guide provides a comprehensive overview of the core enzymes involved in the two primary this compound biosynthesis pathways, presenting key kinetic data, detailed experimental protocols, and visual representations of the biochemical transformations.

Two Major Pathways for this compound Biosynthesis

Nature has evolved at least two distinct enzymatic routes to synthesize this compound, primarily differing in their starting substrate. In bacteria such as Bacillus subtilis and Bacillus cereus, this compound is synthesized from glucose-6-phosphate .[2][3] In contrast, organisms like Amycolatopsis mediterranei utilize UDP-glucose as the precursor.[4] This guide will delve into the enzymes of both pathways.

The Glucose-6-Phosphate Pathway in Bacillus Species

The biosynthesis of this compound from glucose-6-phosphate is a three-step enzymatic cascade catalyzed by the proteins encoded by the ntd (ntdA, ntdB, ntdC) or kab (kabA, kabB, kabC) operons in Bacillus subtilis and Bacillus cereus, respectively.[2][5]

Core Enzymes and Their Kinetic Properties

The enzymes involved are a dehydrogenase (NtdC/KabC), an aminotransferase (NtdA/KabA), and a phosphatase (NtdB/KabB). A comprehensive kinetic analysis has been performed on the enzymes from Bacillus cereus UW85.[2]

| Enzyme | Gene | EC Number | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Cofactor |

| KabC | kabC | 1.1.1.- | Glucose-6-phosphate | 1300 ± 200 | 0.011 ± 0.001 | 8.5 | NADP⁺ |

| NADP⁺ | 110 ± 20 | ||||||

| KabA | kabA | 2.6.1.- | 3-oxo-glucose-6-phosphate | N/D | >10⁷ | >10⁷ | PLP |

| L-Glutamate | 1700 ± 200 | ||||||

| KabB | kabB | 3.1.3.92 | This compound-6-phosphate | 140 ± 20 | 1.1 ± 0.1 | 7900 | Mg²⁺ |

N/D: Not determined due to the instability of the 3-oxo-glucose-6-phosphate intermediate. Data sourced from Prasertanan and Palmer (2019).[2]

Biochemical Pathway and Logic

The pathway proceeds through a chemically unstable intermediate, 3-oxo-glucose-6-phosphate. The kinetic parameters of the enzymes are finely tuned to prevent the accumulation of this unstable molecule. The first step, catalyzed by KabC, is relatively slow, while the subsequent aminotransferase and phosphatase reactions are significantly faster.[2]

The UDP-Glucose Pathway in Amycolatopsis mediterranei

In Amycolatopsis mediterranei, the biosynthesis of this compound is intricately linked to the production of the ansamycin antibiotic rifamycin.[6] This pathway commences with UDP-glucose and involves a series of four core enzymatic reactions.

Core Enzymes and Their Functions

The enzymes in this pathway are encoded by the rif gene cluster and include a UDP-glucose dehydrogenase (RifL), a UDP-3-keto-D-glucose transaminase (RifK), a UDP-kanosamine phosphatase (RifM), and a this compound kinase (RifN).[1] While detailed kinetic parameters for these enzymes are not as extensively characterized as the Bacillus pathway, their roles have been established.

| Enzyme | Gene | EC Number | Function | Cofactor |

| RifL | rifL | 1.1.1.22 | Oxidation of UDP-glucose | NAD⁺ |

| RifK | rifK | 2.6.1.- | Transamination of UDP-3-keto-D-glucose | PLP |

| RifM | rifM | 3.1.3.- | Hydrolysis of UDP-kanosamine | - |

| RifN | rifN | 2.7.1.- | Phosphorylation of this compound | ATP |

Biochemical Pathway and Logic

This pathway generates this compound, which is then phosphorylated by RifN to produce this compound-6-phosphate, a key intermediate in the biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor to rifamycin.[4]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assaying of the enzymes involved in the glucose-6-phosphate pathway from Bacillus.

Cloning, Expression, and Purification of His-tagged Kab/Ntd Enzymes

This protocol is adapted for the expression of N-terminally His-tagged proteins in E. coli.

1. Gene Cloning:

-

The genes (kabA, kabB, kabC or ntdA, ntdB, ntdC) are amplified by PCR from the genomic DNA of the source organism.

-

The PCR products are cloned into a suitable expression vector containing an N-terminal His₆-tag, such as pET-28a(+).

2. Protein Expression:

-

The expression plasmid is transformed into E. coli BL21(DE3) cells.

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking.

-

The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

The culture is then incubated for a further 16-20 hours at a reduced temperature (e.g., 18°C) with shaking.

3. Cell Lysis and Protein Purification:

-

Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

The cell pellet is resuspended in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Lysozyme is added to a final concentration of 1 mg/mL and the suspension is incubated on ice for 30 minutes.

-

The cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

-

The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

The His-tagged protein is eluted with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

The purified protein is dialyzed against a suitable storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) and stored at -80°C.

Enzyme Assays

1. KabC/NtdC (Dehydrogenase) Assay:

-

The activity of KabC/NtdC is determined by monitoring the reduction of NADP⁺ (for KabC) or NAD⁺ (for NtdC) to NADPH or NADH, respectively, at 340 nm.

-

The reaction mixture (1 mL) contains 50 mM HEPES buffer (pH 7.5), 5 mM glucose-6-phosphate, 1 mM NADP⁺/NAD⁺, and the purified enzyme.

-

The reaction is initiated by the addition of the enzyme, and the increase in absorbance at 340 nm is monitored using a spectrophotometer.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH/NADH (6220 M⁻¹cm⁻¹).

2. KabA/NtdA (Aminotransferase) Coupled Assay:

-

The activity of the aminotransferase is measured using a coupled assay with glutamate dehydrogenase.

-

The reaction mixture (1 mL) contains 50 mM HEPES buffer (pH 7.5), 2 mM 3-oxo-glucose-6-phosphate (generated in situ by KabC/NtdC), 10 mM L-glutamate, 0.2 mM NADH, 5 units of glutamate dehydrogenase, and the purified KabA/NtdA enzyme.

-

KabA/NtdA catalyzes the transfer of an amino group from glutamate to 3-oxo-glucose-6-phosphate, producing this compound-6-phosphate and α-ketoglutarate.

-

Glutamate dehydrogenase then catalyzes the reductive amination of α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD⁺.

-

The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

3. KabB/NtdB (Phosphatase) Assay:

-

The phosphatase activity is determined by measuring the amount of inorganic phosphate released from this compound-6-phosphate using a malachite green-based colorimetric assay.

-

The reaction mixture (100 µL) contains 50 mM HEPES buffer (pH 7.5), 1 mM this compound-6-phosphate, 5 mM MgCl₂, and the purified enzyme.

-

The reaction is incubated at 37°C for a defined period (e.g., 10-30 minutes) and then stopped by the addition of the malachite green reagent.

-

The absorbance of the resulting color complex is measured at a wavelength between 620 and 660 nm.

-

The amount of phosphate released is quantified by comparison to a standard curve prepared with known concentrations of inorganic phosphate.

Conclusion

The enzymes of the this compound biosynthetic pathways represent a rich area for scientific exploration and potential therapeutic development. The detailed characterization of the Bacillus pathway provides a solid foundation for enzyme engineering and synthetic biology applications aimed at producing novel aminoglycoside antibiotics. Further kinetic characterization of the Amycolatopsis pathway enzymes will be crucial for a complete understanding of this compound biosynthesis and its integration with other metabolic pathways. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

- 1. Purification of 6x His-tagged Protein (from E. coli) [bio-protocol.org]

- 2. The this compound biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencellonline.com [sciencellonline.com]

- 4. This compound biosynthesis: a likely source of the aminoshikimate pathway's nitrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovering Enzymes for Synthesis of Antibiotics Related to this compound [harvest.usask.ca]

- 6. researchgate.net [researchgate.net]

The Antifungal Mechanism of Kanosamine: A Technical Guide to a Promising Cell Wall Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanosamine (3-amino-3-deoxy-D-glucose) is a naturally occurring aminosugar antibiotic with demonstrated inhibitory activity against a range of pathogenic fungi.[1][2] Its mechanism of action centers on the disruption of the fungal cell wall, a structure essential for fungal viability and absent in human cells, making its biosynthetic pathway an attractive target for novel antifungal therapies. This technical guide provides an in-depth review of this compound's core mechanism, presenting key quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the molecular pathways and experimental workflows involved.

Core Mechanism of Action

This compound functions as a prodrug, requiring intracellular transport and enzymatic activation to exert its antifungal effect. The mechanism can be delineated into three primary stages:

-

Cellular Uptake: this compound is actively transported into the fungal cytoplasm. Studies on Candida albicans have shown that this uptake is mediated by the fungus's own glucose transport systems.[1][3]

-

Intracellular Activation: Once inside the cell, this compound is phosphorylated by host kinases to form This compound-6-phosphate (K6P) . This phosphorylation is a critical activation step; this compound itself does not inhibit the target enzyme.[1][2]

-

Enzyme Inhibition: K6P acts as a potent inhibitor of L-glutamine:D-fructose-6-phosphate amidotransferase , commonly known as Glucosamine-6-phosphate (GlcN-6-P) synthase.[1] This enzyme catalyzes the first and rate-limiting step in the hexosamine biosynthesis pathway, which produces UDP-N-acetylglucosamine (UDP-GlcNAc), the essential precursor for the synthesis of chitin and mannoproteins—critical structural components of the fungal cell wall.[3]

The inhibition of GlcN-6-P synthase by K6P is competitive with respect to the substrate D-fructose-6-phosphate and non-competitive with respect to the co-substrate L-glutamine.[1] By blocking this crucial enzymatic step, this compound effectively starves the cell of the building blocks needed for cell wall maintenance and synthesis. This leads to profound morphological defects, including the inhibition of septum formation and cell agglutination, ultimately arresting fungal growth.[1][4]

Signaling Pathway Diagram

The following diagram illustrates the metabolic pathway and this compound's point of intervention.

Data Presentation: Quantitative Analysis

The efficacy of an antimicrobial agent is defined by quantitative metrics. The following tables summarize the key inhibitory constants and minimum inhibitory concentrations (MICs) reported for this compound and its active metabolite.

Table 1: Enzyme Inhibition Kinetics

This table presents the kinetic parameters of this compound-6-phosphate (K6P) against Candida albicans GlcN-6-P synthase.

| Parameter | Value (mM) | Inhibition Type | Substrate | Reference |

| Ki | 5.9 | Competitive | D-Fructose-6-Phosphate | [1] |

| Ki | 21.0 | Non-competitive | L-Glutamine | [1] |

| IC50 | 9.8 | - | - | [1] |

Table 2: Minimum Inhibitory Concentrations (MICs) Against Human Pathogenic Yeasts

MIC values for this compound were determined using the microplate broth dilution method in different minimal media.[1] Note the variability based on the growth medium used.

| Microorganism | Strain | MIC in RPMI 1640 (mg/mL) | MIC in YNB (mg/mL) |

| Candida albicans | ATCC 10261 | 2.5 | 10 |

| Candida albicans | ATCC 26278 | 1.25 | 5 |

| Candida glabrata | 22 | 1.25 | 2.5 |

| Candida tropicalis | 16 | 2.5 | 5 |

| Candida parapsilosis | 13 | 1.25 | 2.5 |

| Candida guilliermondii | 10 | 2.5 | 5 |

| Cryptococcus neoformans | 1 | 2.5 | 5 |

| Saccharomyces cerevisiae | JG 436 | 2.5 | 10 |

| Saccharomyces cerevisiae | PS 124 (Cdr1p+) | 2.5 | 10 |

Table 3: Inhibitory Activity Against Plant Pathogenic Fungi

This compound also shows activity against a range of plant pathogens. The following data is based on an agar well diffusion assay, with results presented as percentage growth inhibition.

| Fungal Group | Species | Growth Inhibition (%) | Reference |

| Ascomycetes | Venturia inaequalis | 100 | [2] |

| Basidiomycetes | Ustilago maydis | 100 | [2] |

| Deuteromycetes | Botrytis cinerea | 100 | [2] |

| Deuteromycetes | Colletotrichum trifolii | 100 | [2] |

| Deuteromycetes | Fusarium oxysporum f. sp. conglutinans | 100 | [2] |

| Deuteromycetes | Verticillium dahliae | 100 | [2] |

| Deuteromycetes | Pyricularia oryzae | 100 | [2] |

| Deuteromycetes | Trichoderma sp. | 35 | [2] |

| Deuteromycetes | Aspergillus niger | 0 | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate this compound's mechanism of action, based on published literature.[1]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible fungal growth.

Workflow Diagram

Methodology:

-

Preparation of this compound Stock: Prepare a sterile stock solution of this compound in the desired test medium (e.g., RPMI 1640 with L-glutamine, buffered with MOPS).

-

Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution to achieve a range of final concentrations (e.g., from 20 mg/mL down to 0.04 mg/mL).

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the test medium to achieve the final target inoculum density (e.g., 1 x 10³ cells/mL).

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the this compound dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubation: Seal the plate and incubate at 35°C for 24 to 48 hours, depending on the fungal species.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) compared to the positive control well.

Protocol 2: GlcN-6-P Synthase Inhibition Assay

This protocol measures the inhibitory effect of this compound-6-phosphate on the activity of purified or crude GlcN-6-P synthase.

Workflow Diagram

Methodology:

-

Enzyme Preparation: Obtain purified GlcN-6-P synthase or prepare a crude cell-free extract from the target fungal species.

-

Inhibitor Preparation: this compound-6-phosphate must be used as the inhibitor. Prepare a stock solution of K6P in the assay buffer.

-

Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

-

D-fructose-6-phosphate (varied concentrations for kinetic analysis, e.g., 1-10 mM)

-

L-glutamine (fixed saturating concentration, e.g., 10 mM)

-

EDTA (e.g., 1 mM)

-

Dithiothreitol (DTT) (e.g., 1 mM)

-

Varying concentrations of this compound-6-phosphate.

-

-

Reaction Initiation and Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding a known amount of the enzyme solution. Incubate for a fixed time (e.g., 30 minutes) during which the reaction is linear.

-

Reaction Termination: Stop the reaction by placing the tubes in a boiling water bath for 2-3 minutes, followed by centrifugation to pellet the denatured protein.

-

Product Quantification (Elson-Morgan Method):

-

Take an aliquot of the supernatant from the terminated reaction.

-

Add sodium carbonate solution and acetylacetone reagent, and boil to form a chromogen.

-

After cooling, add Ehrlich's reagent (p-dimethylaminobenzaldehyde in HCl/isopropanol).

-

Measure the absorbance of the resulting red-colored product at 530 nm.

-

-

Data Analysis: Create a standard curve using known concentrations of glucosamine-6-phosphate. Calculate the amount of product formed in each reaction. Determine the percentage of inhibition for each K6P concentration and calculate the IC₅₀. For kinetic analysis, measure reaction rates at different substrate and inhibitor concentrations and use Lineweaver-Burk or Dixon plots to determine the Ki and the type of inhibition.

Conclusion and Drug Development Outlook

This compound's mechanism of action is well-defined, targeting a crucial and fungi-specific metabolic pathway. Its reliance on host cell transporters and activation enzymes presents both opportunities and challenges for drug development. The relatively high MIC values observed against some human pathogens suggest that this compound itself may have limited utility as a systemic antifungal.[1][3] However, its core structure and mechanism of action make it an excellent lead compound. Future research and development could focus on:

-

Prodrug Strategies: Designing this compound derivatives with improved cellular uptake or more efficient intracellular phosphorylation.

-

Structure-Activity Relationship (SAR) Studies: Modifying the this compound scaffold to enhance its binding affinity and inhibitory potency against GlcN-6-P synthase.

-

Combination Therapies: Exploring synergistic effects with other antifungal agents that target different cellular pathways.

The inhibition of GlcN-6-P synthase remains a highly viable strategy for the development of novel antifungals, and this compound serves as a foundational tool for researchers in this endeavor.

References

The Biological Activity of Kanosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanosamine, a naturally occurring aminosugar antibiotic, demonstrates significant biological activity, primarily as an antifungal agent. Its mechanism of action is centered on the inhibition of a key enzyme in the fungal cell wall biosynthesis pathway, glucosamine-6-phosphate synthase. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its antifungal properties. It includes a detailed analysis of its mechanism of action, quantitative data on its efficacy, and explicit experimental protocols. Furthermore, this guide presents visual representations of the key signaling pathways and experimental workflows using the Graphviz DOT language, offering a clear and concise resource for researchers in the fields of microbiology, mycology, and drug development.

Introduction

This compound, also known as 3-amino-3-deoxy-D-glucose, is an aminosugar antibiotic produced by various bacteria, including Bacillus cereus[1][2][3]. It has garnered interest for its potent inhibitory effects against a range of pathogenic fungi and oomycetes[1][2][3]. This document serves as an in-depth technical resource, consolidating the current scientific understanding of this compound's biological activity.

Antifungal Activity

The primary and most well-documented biological activity of this compound is its ability to inhibit the growth of various fungal and oomycete species[1][2][3].

Mechanism of Action

This compound exerts its antifungal effect through a specific molecular mechanism that targets the biosynthesis of the fungal cell wall[4]. The key steps are as follows:

-

Cellular Uptake: this compound is transported into fungal cells via the glucose transport system[4].

-

Intracellular Phosphorylation: Once inside the cell, this compound is phosphorylated to this compound-6-phosphate.

-

Enzyme Inhibition: this compound-6-phosphate acts as a competitive inhibitor of the enzyme glucosamine-6-phosphate synthase (GlcN-6-P synthase) with respect to D-fructose-6-phosphate[4].

-

Disruption of Cell Wall Synthesis: GlcN-6-P synthase is a crucial enzyme in the hexosamine biosynthetic pathway, which produces the necessary precursors for chitin, a vital component of the fungal cell wall. By inhibiting this enzyme, this compound effectively halts cell wall synthesis, leading to morphological abnormalities and ultimately, the cessation of fungal growth[4].

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound in fungal cells.

Caption: Antifungal Mechanism of this compound.

Quantitative Data

The efficacy of this compound as an antifungal agent has been quantified through various studies. The following tables summarize the key quantitative data.

Table 1: Inhibition Constant (Ki) of this compound-6-Phosphate

| Enzyme | Inhibitor | Substrate | Inhibition Type | Ki Value | Reference |

| Glucosamine-6-Phosphate Synthase | This compound-6-Phosphate | D-Fructose-6-Phosphate | Competitive | 5.9 mM | [4] |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Fungi and Oomycetes

| Organism | MIC (µg/mL) | Reference |

| Phytophthora medicaginis M2913 | 25 | |

| Aphanomyces euteiches WI-98 | 60 | |

| Saccharomyces cerevisiae | High values reported | [4] |

| Candida albicans | High values reported | [4] |

Antibacterial Activity

While the primary focus of research has been on its antifungal properties, this compound has also been reported to inhibit a few bacterial species. However, this activity is generally considered to be moderate[1][2][3].

Anti-inflammatory and Anticancer Activities

Extensive literature searches did not yield significant direct evidence for anti-inflammatory or anticancer activities of this compound. While the hexosamine biosynthetic pathway and the enzyme glucosamine-6-phosphate synthase are implicated in inflammatory and cancerous processes, there are no specific studies demonstrating a direct effect of this compound on inflammatory markers or cancer cell viability. Therefore, at present, there is a lack of scientific data to support the use of this compound in these therapeutic areas.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against fungal species can be determined using a broth microdilution method.

Materials:

-

96-well microtiter plates

-

This compound stock solution

-

Fungal culture

-

Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL.

-